molecular formula C14H14N4OS B14996519 1-(3,4-dimethylphenyl)-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(3,4-dimethylphenyl)-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14996519
M. Wt: 286.35 g/mol
InChI Key: NJTNBDBAOMVXIA-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 3,4-dimethylphenyl group and a methylsulfanyl group attached, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with 4-cyanopyrazole in the presence of various amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.

    Substitution: The phenyl and methylsulfanyl groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE include other pyrazolo[3,4-d]pyrimidines, such as:

The uniqueness of 1-(3,4-DIMETHYLPHENYL)-6-(METHYLSULFANYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H14N4OS/c1-8-4-5-10(6-9(8)2)18-12-11(7-15-18)13(19)17-14(16-12)20-3/h4-7H,1-3H3,(H,16,17,19)

InChI Key

NJTNBDBAOMVXIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC)C

Origin of Product

United States

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